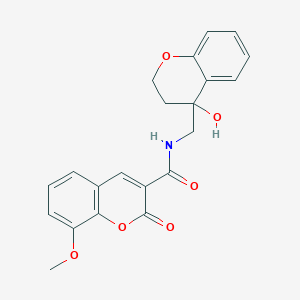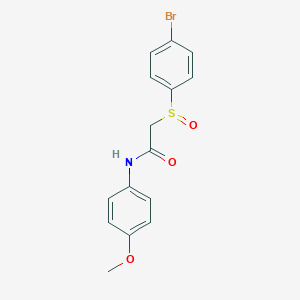![molecular formula C28H25N5O4 B2482273 2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 441290-44-4](/img/structure/B2482273.png)
2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the triazolopyrimidinyl moiety involves multiple steps, including condensation reactions, which are pivotal for creating the complex framework of this molecule. For example, the synthesis of structurally similar compounds has been reported through reactions involving formaldehyde, dimethyl-1,3-propanediamine, and diazonium chloride compounds to achieve complex heterocyclic systems (Moser, Bertolasi, & Vaughan, 2005). These methodologies underline the intricate steps necessary to construct such multifaceted organic structures.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using crystallography and spectroscopy, revealing insights into their geometric configuration and electronic properties. For instance, crystallographic analysis of certain triazolopyrimidinyl compounds has showcased the disorder within methoxycarbonyl groups and detailed the cis orientation of triazene moieties, highlighting significant conjugations within these structures (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactivity and properties of triazolopyrimidinyl derivatives often involve their interactions with various reagents, leading to the formation of new bonds and structures. Research on similar molecules has shown how condensation with β-keto esters or ethoxymethylenemalonate under specific conditions can selectively yield new heterocyclic products, demonstrating the versatile reactivity of these compounds (Astakhov et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The detailed study of crystal structures, as mentioned earlier, provides valuable data on the molecular dimensions and intermolecular interactions, which are essential for predicting the compound's physical behavior (Moser et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound, belonging to the class of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, has been explored in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, the compound underwent formylation using Vilsmeier–Haack conditions, leading to the formation of various derivatives. The structural elucidation of these derivatives was confirmed through spectroscopic techniques, including NMR, IR, and MS, as well as X-ray analysis, emphasizing the compound's role in the synthesis of complex organic molecules (Lipson et al., 2012).
Antimicrobial and Antituberculosis Activities
Several studies have highlighted the antimicrobial and antituberculosis potential of derivatives of this compound. Notably, a catalyst-free synthesis in water of a promising antituberculosis drug derivative was developed, showcasing an environmentally friendly approach to drug synthesis (Titova et al., 2019). Furthermore, structural analogs of this compound have been synthesized and evaluated for tuberculostatic activity, revealing significant potential in the fight against tuberculosis (Titova et al., 2019).
Molecular Docking and Drug Development
The compound has been a subject of molecular docking studies, indicating its potential as a pharmacological agent. A study synthesized and identified the compound, followed by various theoretical calculations and molecular docking analyses. These analyses suggested that the compound could serve as a promising inhibitor in cancer treatment, demonstrating its ability to bind to active sites of proteins and indicating its potential in drug development (Sert et al., 2020).
Chemical Transformations and Mechanistic Insights
The compound's derivatives have been involved in various chemical transformations, offering insights into reaction mechanisms and the development of new synthetic methodologies. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was studied, providing valuable information about the reaction mechanism and potential applications in synthetic chemistry (Lashmanova et al., 2019).
Wirkmechanismus
Target of Action
The compound “2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate” belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazole compounds is generally through their ability to bind to various enzymes and receptors in the biological system This binding can lead to changes in the function of these targets, resulting in a variety of biological activities
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. Given that triazole compounds can interact with a variety of enzymes and receptors, the molecular and cellular effects could be diverse
Eigenschaften
IUPAC Name |
[2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-3-36-23-16-20(14-15-22(23)37-27(35)19-10-6-4-7-11-19)25-24(18(2)31-28-29-17-30-33(25)28)26(34)32-21-12-8-5-9-13-21/h4-17,25H,3H2,1-2H3,(H,32,34)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYLYPRHXFAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)


![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)




![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)